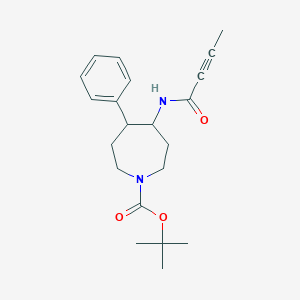
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate, also known as Boc-APA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the azepane family and has a molecular weight of 359.47 g/mol. Boc-APA has been used in various research studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer growth, inflammation, and pain. Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cancer growth.
Biochemical and Physiological Effects
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the immune response and inflammation. Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage. Additionally, Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate is also stable under various conditions and has a long shelf life. However, Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to investigate its mechanism of action and identify its target proteins and enzymes. Additionally, future research could focus on developing new synthesis methods for Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate that are more efficient and cost-effective. Finally, future research could investigate the potential of Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate is a unique chemical compound that has been widely used in scientific research to investigate its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-butyne-1,4-diol in the presence of a palladium catalyst. The reaction yields Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate in high yields and purity. This synthesis method has been widely used in various scientific studies to produce Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate for research purposes.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, Tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
tert-butyl 4-(but-2-ynoylamino)-5-phenylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-5-9-19(24)22-18-13-15-23(20(25)26-21(2,3)4)14-12-17(18)16-10-7-6-8-11-16/h6-8,10-11,17-18H,12-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDWXEPSYXKKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CCC1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(but-2-ynamido)-5-phenylazepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)
![Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430230.png)
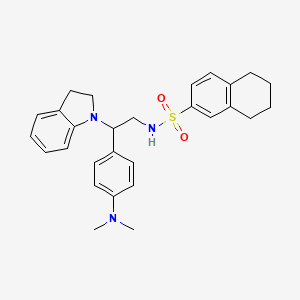
![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)
![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)
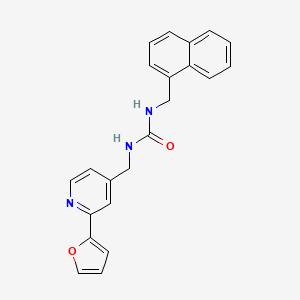
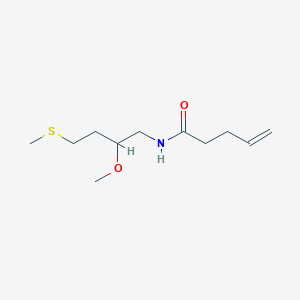
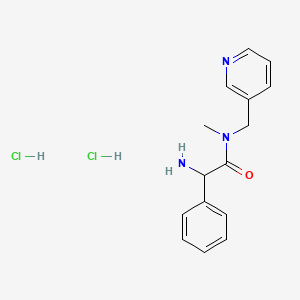
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)